KDR/VEGFR‑2 Kinase Inhibition: 71 nM Potency Provides a Moderate Affinity Reference Point Within the Class
The target compound inhibits KDR (VEGFR‑2) with an IC₅₀ of 71 nM, as determined by a radiometric kinase assay using [γ‑³³P]ATP and poly‑Glu/Tyr substrate [1]. This places it in the moderate‑potency segment of the N‑(1,3‑thiazol‑2‑yl)pyridin‑2‑amine family. By comparison, the unsubstituted core analog N‑(1,3‑thiazol‑2‑yl)pyridin‑2‑amine (with a 5‑phenyl group) exhibits sub‑nanomolar potency (IC₅₀ = 2 nM) [2], while another 5‑phenyl analog shows an IC₅₀ of 7 nM [3]. The 5‑bromo derivative therefore offers a distinct intermediate affinity that may be advantageous for SAR studies aiming to tune potency without resorting to ultra‑potent leads.
| Evidence Dimension | KDR (VEGFR‑2) inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 71 nM |
| Comparator Or Baseline | Comparator 1: N-{4-[(4-methanesulfonylpiperazin-1-yl)methyl]pyridin-2-yl}-5-phenyl-1,3-thiazol-2-amine (IC₅₀ = 2 nM); Comparator 2: 5-phenyl-N-(pyridin-2-yl)-1,3-thiazol-2-amine (IC₅₀ = 7 nM) |
| Quantified Difference | Target compound is ~35‑fold less potent than the 2 nM analog and ~10‑fold less potent than the 7 nM analog. |
| Conditions | Activated KDR incubated with 25 µM/10 µCi [γ‑³³P]ATP, poly‑Glu/Tyr, and inhibitors in kinase buffer for 15 min at 22 °C, pH 7.4 |
Why This Matters
Selecting a compound with moderate KDR potency enables SAR exploration without immediately invoking sub‑nanomolar lead‑like properties that may confound selectivity profiling.
- [1] BindingDB entry BDBM5359 for 5-bromo-N-(pyridin-2-yl)-1,3-thiazol-2-amine. KDR IC₅₀ = 71 nM. View Source
- [2] BindingDB entry BDBM5284 for N-{4-[(4-methanesulfonylpiperazin-1-yl)methyl]pyridin-2-yl}-5-phenyl-1,3-thiazol-2-amine. KDR IC₅₀ = 2 nM. View Source
- [3] BindingDB entry BDBM5280 for 5-phenyl-N-(pyridin-2-yl)-1,3-thiazol-2-amine. KDR IC₅₀ = 7 nM. View Source
